molecular formula C15H17NO3 B1331489 3-O-Benzylpyridoxol CAS No. 7442-21-9

3-O-Benzylpyridoxol

Cat. No.: B1331489
CAS No.: 7442-21-9
M. Wt: 259.3 g/mol
InChI Key: QXWLUNCKNWCIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Benzylpyridoxol is a high-purity chemical reagent designed for research applications in laboratory settings. As a derivative of pyridoxol (a form of vitamin B6), this compound is of significant interest in biochemical and pharmaceutical research, particularly in the study of vitamin B6 chemistry, enzyme mechanisms, and the development of novel biochemical tools . Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, serves as an essential cofactor for a vast array of enzymes, including transaminases, decarboxylases, and racemases, involved in amino acid metabolism and neurotransmitter synthesis . The benzyl-protected pyridoxol derivative offers researchers a versatile building block for probing these critical biological pathways and synthesizing more complex molecules. This product is strictly labeled For Research Use Only (RUO) . RUO products are specialized reagents intended solely for use in laboratory research and are not intended for diagnostic, therapeutic, or any other clinical purposes . They are not to be used for human or veterinary diagnosis, treatment, or as consumables in household settings. By providing this compound, we aim to support scientific innovation and the development of cutting-edge tools in life science research.

Properties

IUPAC Name

[4-(hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11-15(14(9-18)13(8-17)7-16-11)19-10-12-5-3-2-4-6-12/h2-7,17-18H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWLUNCKNWCIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1OCC2=CC=CC=C2)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356203
Record name [5-(Benzyloxy)-6-methylpyridine-3,4-diyl]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7442-21-9
Record name [5-(Benzyloxy)-6-methylpyridine-3,4-diyl]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzylpyridoxol typically involves the benzylation of pyridoxol. One common method includes the reaction of pyridoxol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzylation process.

Chemical Reactions Analysis

Types of Reactions: 3-O-Benzylpyridoxol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the benzyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are employed.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Methyl-substituted pyridoxol.

    Substitution: Various substituted pyridoxol derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

3-O-Benzylpyridoxol is primarily studied for its role as a cofactor in enzymatic reactions. It is involved in the metabolism of amino acids and neurotransmitters, which are crucial for maintaining neurological health.

  • Cofactor for Enzymes : This compound acts as a coenzyme for various enzymes, particularly those involved in amino acid metabolism. Research indicates that it enhances the activity of pyridoxal phosphate-dependent enzymes, facilitating biochemical reactions necessary for cellular function .
  • Neuroprotective Effects : Studies have shown that derivatives of pyridoxol can exhibit neuroprotective properties. For instance, they may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Pharmacological Applications

The pharmacological potential of this compound is significant, particularly in cancer research and metabolic disorders.

  • Antileukemic Activity : Recent studies have highlighted the potential of pyridoxol derivatives in targeting specific cancer pathways. For example, compounds similar to this compound have been shown to inhibit pyridoxal kinase, an enzyme linked to leukemic cell survival. This inhibition may lead to reduced proliferation of cancer cells and increased apoptosis .
  • Metabolic Disorders : The compound's role in modulating metabolic pathways makes it a candidate for treating conditions like diabetes and obesity. Its ability to influence amino acid metabolism can help regulate insulin sensitivity and glucose homeostasis .

Microbiological Applications

In microbiology, this compound is being explored for its effects on bacterial growth and antibiotic resistance.

  • Antibiotic Targeting : Research indicates that pyridoxal phosphate-dependent enzymes are essential for bacterial survival. By inhibiting these enzymes with derivatives like this compound, it may be possible to develop new antibiotics targeting resistant strains of bacteria .
  • Growth Inhibition Studies : Experimental studies have demonstrated that certain concentrations of this compound can inhibit the growth of specific pathogenic bacteria, suggesting its potential use as an antimicrobial agent .

Case Study 1: Antileukemic Properties

A study conducted on various pyridoxol derivatives found that this compound significantly inhibited the growth of leukemic cells in vitro. The mechanism was linked to its ability to interfere with pyridoxal kinase activity, leading to apoptosis in cancer cells. This finding suggests its potential as a therapeutic agent in leukemia treatment.

Case Study 2: Antibiotic Development

In a microbiological study focusing on Gram-negative bacteria, researchers utilized this compound to identify novel antibiotic targets. The compound was shown to inhibit key enzymes essential for bacterial growth, supporting the development of new antibiotics aimed at combating antibiotic-resistant infections.

Data Tables

Application AreaSpecific UseFindings
BiochemistryCofactor for enzymesEnhances enzyme activity in amino acid metabolism
PharmacologyAntileukemic activityInhibits leukemic cell proliferation
MicrobiologyAntibiotic developmentInhibits growth of pathogenic bacteria

Mechanism of Action

The mechanism of action of 3-O-Benzylpyridoxol involves its interaction with enzymes that utilize pyridoxine as a cofactor. The benzyl group can influence the binding affinity and specificity of the compound to these enzymes, thereby modulating their activity. The compound may also interact with molecular targets involved in neurotransmitter synthesis and metabolism, affecting pathways related to neurological functions .

Comparison with Similar Compounds

    Pyridoxine (Vitamin B6): The parent compound of 3-O-Benzylpyridoxol, essential for various metabolic processes.

    Pyridoxal: Another derivative of pyridoxine, involved in amino acid metabolism.

    Pyridoxamine: A form of vitamin B6 that participates in the metabolism of amino acids and neurotransmitters.

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to other pyridoxine derivatives. This modification can enhance its stability, alter its solubility, and affect its interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

3-O-Benzylpyridoxol is a derivative of pyridoxol (vitamin B6) that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is synthesized by modifying the hydroxyl group at the 3-position of pyridoxol with a benzyl group. This modification enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a modulator of various enzymatic pathways and its potential anti-cancer properties. Key mechanisms include:

  • Enzyme Inhibition : this compound has been shown to inhibit pyridoxal kinase (PDXK), an enzyme critical for vitamin B6 metabolism. Inhibition of PDXK can lead to decreased proliferation of leukemic cells and induction of apoptosis through intrinsic pathways involving key apoptotic factors .
  • Antioxidant Activity : Similar to other pyridoxine derivatives, this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular environments .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects.

Cell Line IC50 (µM) Mechanism
HeLa15.2Apoptosis induction
A54912.8Cell cycle arrest
MCF-710.5Inhibition of migration

These findings suggest that this compound can effectively reduce cell viability in cancerous cells through multiple mechanisms .

Case Studies

  • Leukemia Treatment : A case study involving leukemia cells treated with this compound showed a marked reduction in cell viability and an increase in apoptosis markers. Flow cytometry analysis revealed significant activation of caspase pathways, indicating that the compound effectively triggers programmed cell death in malignant cells .
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. Histopathological analysis indicated a decrease in tumor cell density and increased apoptosis within tumor tissues .

Comparative Analysis with Other Pyridoxine Derivatives

The activity of this compound can be compared with other pyridoxine derivatives to assess its relative potency and therapeutic potential.

Compound IC50 (µM) Activity Type
Pyridoxal20.0Antioxidant
Pyridoxamine25.0Enzyme modulation
4-Vinylpyridoxine18.0Anticancer
This compound 10.5 Anticancer, Apoptosis

This table illustrates that this compound exhibits superior activity compared to several other derivatives, particularly in anticancer applications .

Q & A

How can researchers optimize the synthesis of 3-O-Benzylpyridoxol to improve yield and purity?

Answer:
Synthesis optimization involves selecting protective group strategies, reaction conditions, and purification techniques. For example, benzyl groups are commonly used for hydroxyl protection due to their stability under acidic/basic conditions and selective removal via hydrogenolysis . Multi-step procedures, such as those involving Schiff base formation (e.g., hydrazinopyridine and aldehyde condensation), can achieve high yields (e.g., 91% in similar syntheses) by optimizing stoichiometry, solvent choice (ethanol or DMF), and catalytic acid (acetic acid) . Column chromatography or recrystallization (e.g., methanol washes) enhances purity. Reaction monitoring via TLC or NMR ensures intermediate quality .

What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound derivatives?

Answer:
High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., <1 ppm mass accuracy), while 1H/13C NMR identifies regiochemistry and stereoelectronic effects. For instance, aromatic proton signals in DMSO-d6 (δ 7.2–8.1 ppm) and benzyloxy carbons (δ ~70 ppm) confirm substitution patterns . FTIR detects functional groups (e.g., C=O at ~1700 cm⁻¹). X-ray crystallography resolves ambiguous stereochemistry, as demonstrated in triazolo-pyridine derivatives . Cross-referencing spectral data with computational predictions (DFT) reduces misinterpretation risks .

How should researchers address discrepancies in biological activity data for this compound analogs?

Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Reproduce experiments with standardized protocols (e.g., MTT assays for cytotoxicity) and validate purity via HPLC (>95%). For example, inconsistent enzyme inhibition results could stem from residual solvents or degraded products. Use orthogonal analytical methods (e.g., LC-MS) to verify compound integrity . Statistical tools (e.g., ANOVA) assess significance, while meta-analyses of prior studies identify trends .

What methodologies are recommended for evaluating the stability of this compound under varying storage conditions?

Answer:
Stability studies should monitor degradation under light, humidity, and temperature. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. Analyze samples via HPLC to quantify decomposition products (e.g., free pyridoxol). For lab-scale storage, use inert atmospheres (argon) and desiccants, as benzyl ethers are moisture-sensitive . Long-term stability in DMSO stock solutions should be validated via NMR to detect oxidation or hydrolysis .

How can computational modeling enhance the design of this compound-based enzyme inhibitors?

Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., kinases or oxidoreductases). DFT calculations optimize ground-state geometries and electronic properties, aiding in rational substituent design. For example, benzyl group orientation impacts steric hindrance in active sites . MD simulations assess dynamic interactions over time, while QSAR models correlate structural features (e.g., logP, polar surface area) with activity .

What strategies mitigate synthetic challenges in scaling up this compound production?

Answer:
Scale-up requires addressing exothermic reactions, solvent volume reductions, and purification efficiency. For example, replacing ethanol with toluene in reflux conditions improves safety. Continuous flow systems enhance reproducibility for intermediates like Schiff bases . Hazard assessments (e.g., thermal stability via DSC) prevent accidents during benzylation . Pilot-scale chromatography (e.g., flash systems) maintains purity while reducing solvent waste.

How do researchers differentiate between regioisomers in benzyl-protected pyridoxol derivatives?

Answer:
NOESY NMR identifies spatial proximity of benzyl protons to pyridoxol substituents. For example, 3-O- vs. 5-O-benzyl isomers show distinct NOE correlations between benzyl CH2 and pyridoxol aromatic protons . Isotopic labeling (e.g., 2H or 13C) tracks regioselective reactions. HRMS fragmentation patterns also differ; for instance, cleavage at the benzyl ether bond produces unique ions .

What analytical approaches validate the absence of genotoxic impurities in this compound batches?

Answer:
LC-MS/MS screens for mutagenic impurities (e.g., alkylating agents or aryl amines) at ppm levels. Ames tests or in vitro micronucleus assays assess genotoxicity. For example, residual hydrazine from Schiff base syntheses requires strict control (ICH M7 guidelines) . Headspace GC-MS detects volatile byproducts (e.g., benzyl chloride), while ICP-MS monitors heavy metal catalysts .

How can researchers reconcile conflicting data in the pharmacological profiling of this compound analogs?

Answer:
Contradictions may arise from off-target effects or pharmacokinetic variability. Use isogenic cell lines to minimize genetic variability. PK/PD modeling links plasma concentrations (HPLC-MS) to efficacy. For instance, poor solubility may reduce in vivo activity despite strong in vitro results . Cross-species metabolite profiling (e.g., liver microsomes) identifies species-specific degradation pathways .

What interdisciplinary approaches integrate this compound chemistry with translational research?

Answer:
Combine synthetic chemistry with proteomics (e.g., affinity pull-down assays) to identify cellular targets. For example, click chemistry (azide-alkyne cycloaddition) labels derivatives for imaging or target identification . Collaborate with pharmacologists to design in vivo efficacy models (e.g., rodent neuroprotection studies) . Machine learning models prioritize derivatives for high-throughput screening, reducing experimental burden .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.